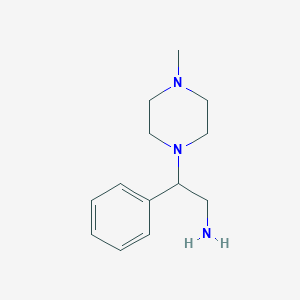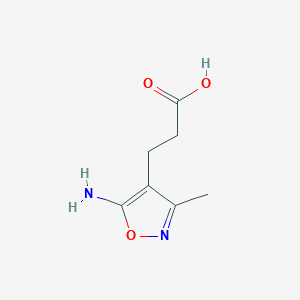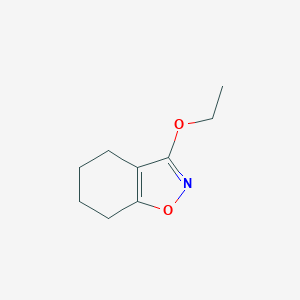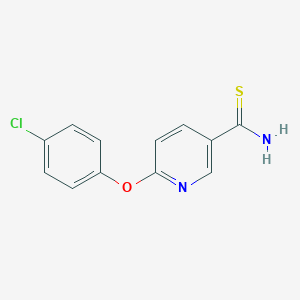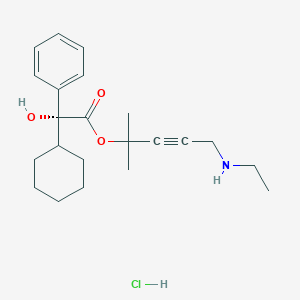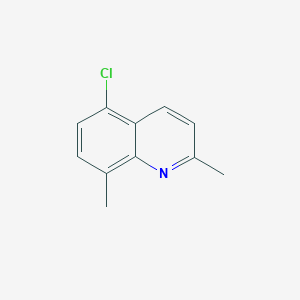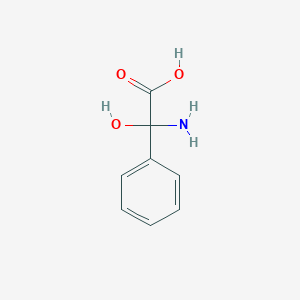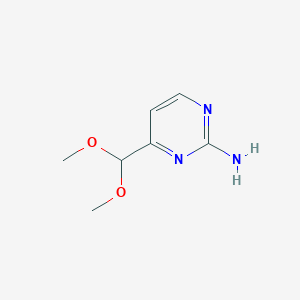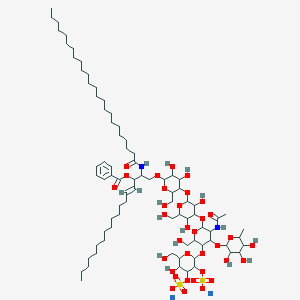
NBSKLSZOBDZYMT-DPKQYIRLSA-L
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NBSKLSZOBDZYMT-DPKQYIRLSA-L is a complex glycolipid compound with the molecular formula C81H138N2Na2O34S2 and a molecular weight of 1794.1 g/mol. This compound is characterized by its unique structure, which includes multiple sugar units and sulfate groups attached to a ceramide backbone. It is primarily studied for its role in cellular recognition and signaling processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of NBSKLSZOBDZYMT-DPKQYIRLSA-L involves multiple steps, including the assembly of the oligosaccharide chain and the attachment of sulfate groups. The ceramide backbone is typically synthesized through a series of organic reactions, including amide bond formation and fatty acid elongation. The oligosaccharide chain is then constructed using glycosylation reactions, where sugar units are sequentially added to form the desired structure. Sulfation is achieved using sulfur trioxide-pyridine complexes under controlled conditions.
Industrial Production Methods: Industrial production of this compound is challenging due to the complexity of its structure. It often requires advanced techniques such as automated solid-phase synthesis and enzymatic methods to ensure high yield and purity. The process involves rigorous purification steps, including chromatography and crystallization, to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions: NBSKLSZOBDZYMT-DPKQYIRLSA-L can undergo various chemical reactions, including:
Oxidation: The sulfate groups can be oxidized under strong oxidative conditions.
Reduction: The ceramide backbone can be reduced to form simpler sphingolipid structures.
Substitution: The sugar units can be modified through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as azides or thiols in the presence of catalysts like copper(I) iodide (CuI).
Major Products Formed:
Oxidation: Sulfate esters and oxidized sugar derivatives.
Reduction: Reduced ceramide derivatives.
Substitution: Modified oligosaccharide chains with different functional groups.
Aplicaciones Científicas De Investigación
NBSKLSZOBDZYMT-DPKQYIRLSA-L has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study glycosylation and sulfation reactions.
Biology: Plays a role in cell-cell recognition and signaling, particularly in the immune system.
Medicine: Investigated for its potential in cancer therapy and as a biomarker for certain diseases.
Industry: Utilized in the development of advanced biomaterials and drug delivery systems.
Mecanismo De Acción
The mechanism of action of NBSKLSZOBDZYMT-DPKQYIRLSA-L involves its interaction with specific molecular targets on the cell surface. It binds to lectins and other carbohydrate-binding proteins, triggering signaling pathways that regulate cellular processes such as proliferation, differentiation, and apoptosis. The sulfate groups enhance its binding affinity and specificity, making it a potent modulator of cellular functions .
Comparación Con Compuestos Similares
Sulfatide: Another sulfated glycolipid with a simpler structure.
Gangliosides: Glycolipids with sialic acid residues, involved in neural cell signaling.
Glucosylceramide: A basic glycolipid without sulfate groups, important in sphingolipid metabolism.
Uniqueness: NBSKLSZOBDZYMT-DPKQYIRLSA-L is unique due to its complex oligosaccharide chain and multiple sulfate groups, which confer distinct biological properties. Its ability to interact with a wide range of proteins and modulate various cellular pathways sets it apart from other glycolipids.
Propiedades
Número CAS |
162635-34-9 |
|---|---|
Fórmula molecular |
C81H138N2Na2O34S2 |
Peso molecular |
1794.1 g/mol |
Nombre IUPAC |
disodium;[2-[5-acetamido-6-[2-[6-[(E)-3-benzoyloxy-2-(tetracosanoylamino)octadec-4-enoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-(hydroxymethyl)-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)-3-sulfonatooxyoxan-4-yl] sulfate |
InChI |
InChI=1S/C81H140N2O34S2.2Na/c1-5-7-9-11-13-15-17-19-20-21-22-23-24-25-26-28-30-32-34-36-41-45-60(89)83-54(55(107-76(98)53-42-38-37-39-43-53)44-40-35-33-31-29-27-18-16-14-12-10-8-6-2)50-105-78-68(96)66(94)70(58(48-86)111-78)112-80-69(97)73(63(91)56(46-84)108-80)115-77-61(82-52(4)88)72(114-79-67(95)65(93)62(90)51(3)106-79)71(59(49-87)110-77)113-81-75(117-119(102,103)104)74(116-118(99,100)101)64(92)57(47-85)109-81;;/h37-40,42-44,51,54-59,61-75,77-81,84-87,90-97H,5-36,41,45-50H2,1-4H3,(H,82,88)(H,83,89)(H,99,100,101)(H,102,103,104);;/q;2*+1/p-2/b44-40+;; |
Clave InChI |
NBSKLSZOBDZYMT-DPKQYIRLSA-L |
SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)OS(=O)(=O)[O-])OS(=O)(=O)[O-])OC5C(C(C(C(O5)C)O)O)O)NC(=O)C)O)O)O)C(C=CCCCCCCCCCCCCC)OC(=O)C6=CC=CC=C6.[Na+].[Na+] |
SMILES isomérico |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)OS(=O)(=O)[O-])OS(=O)(=O)[O-])OC5C(C(C(C(O5)C)O)O)O)NC(=O)C)O)O)O)C(/C=C/CCCCCCCCCCCCC)OC(=O)C6=CC=CC=C6.[Na+].[Na+] |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)OS(=O)(=O)[O-])OS(=O)(=O)[O-])OC5C(C(C(C(O5)C)O)O)O)NC(=O)C)O)O)O)C(C=CCCCCCCCCCCCCC)OC(=O)C6=CC=CC=C6.[Na+].[Na+] |
Sinónimos |
2,3-disulfo-Le(x) pentaosylceramide 2,3-disulfo-Le(x) pentaosylceramide, disodium salt disulfo-Le(x) pentaosyl ceramide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,2R,4S,6S)-2-methyl-6-propan-2-yl-3-oxatricyclo[4.1.0.02,4]heptane](/img/structure/B70828.png)
